(1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride
Description
(1,4-Dimethylimidazol-2-yl)hydrazine trihydrochloride is a hydrazine derivative featuring a 1,4-dimethylimidazole moiety bound to a hydrazine group, stabilized as a trihydrochloride salt. The trihydrochloride salt form enhances solubility in polar solvents and stability under acidic conditions, making it suitable for pharmaceutical and agrochemical research .
Properties
Molecular Formula |
C5H13Cl3N4 |
|---|---|
Molecular Weight |
235.5 g/mol |
IUPAC Name |
(1,4-dimethylimidazol-2-yl)hydrazine;trihydrochloride |
InChI |
InChI=1S/C5H10N4.3ClH/c1-4-3-9(2)5(7-4)8-6;;;/h3H,6H2,1-2H3,(H,7,8);3*1H |
InChI Key |
XNFNBYSFQDECJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=N1)NN)C.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride typically involves the reaction of 1,4-dimethylimidazole with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated as a trihydrochloride salt. The reaction can be represented as follows:
1,4-Dimethylimidazole+Hydrazine hydrate+Hydrochloric acid→this compound
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce various substituted imidazole derivatives.
Scientific Research Applications
(1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Structural Features and Reactivity
a. Core Hydrazine Derivatives
- (4-Ethylphenyl)hydrazine hydrochloride (1:1) : Substituted with a 4-ethylphenyl group, this compound lacks the heterocyclic imidazole ring but shares the hydrazine hydrochloride backbone. The ethylphenyl group enhances lipophilicity, favoring agrochemical applications (e.g., pesticide synthesis) .
- This contrasts with the electron-rich 1,4-dimethylimidazole group in the target compound, which may stabilize charge distribution in intermediates .
b. Heterocyclic Hydrazine Derivatives
- 2-Hydrazino-6,7-dihydro[1,4]dioxino[2,3-f][1,3]benzothiazole: Combines a benzothiazole-dioxane fused ring with a hydrazine group.
- N-Methyl-N-(6-chloro-7-methyl-1,1-dioxo-1,4,2-benzodithiazin-3-yl)hydrazine : Features a benzodithiazine ring, which introduces sulfone groups that enhance polarity and metabolic stability. This contrasts with the trihydrochloride salt’s reliance on ionic interactions for solubility .
Physicochemical Properties
Key Observations :
- Trihydrochloride salts (e.g., spermidine·3HCl) exhibit higher solubility and lower pH than mono-/dihydrochloride analogs, critical for formulation in aqueous systems .
Biological Activity
(1,4-Dimethylimidazol-2-yl)hydrazine;trihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound this compound is a hydrazine derivative with a dimethylimidazole moiety. The presence of the hydrazine group is significant as it can participate in various chemical reactions, including enzyme inhibition and redox reactions.
1. Antimicrobial Activity
Research indicates that this compound exhibits potential antimicrobial properties. Similar compounds have demonstrated effectiveness against various bacteria and fungi, suggesting that this compound may also possess similar applications in antimicrobial therapy.
2. Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. The mechanism involves the interaction of the hydrazine group with nucleophilic sites on enzymes or proteins, leading to inhibition or modification of their activity. This property is crucial for developing therapeutic agents targeting specific enzymes involved in disease processes.
3. Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. Compounds with similar structures have shown activity against various cancer cell lines, indicating that further research could elucidate its potential as a chemotherapeutic agent .
The biological activity of this compound can be attributed to its ability to form covalent bonds with target proteins. This interaction can lead to:
- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, the compound may inhibit their function, which is particularly relevant in metabolic pathways associated with diseases such as cancer and infections.
- Redox Reactions : The compound may participate in redox reactions within cells, altering cellular pathways and processes essential for maintaining homeostasis.
Comparative Analysis
To better understand the unique properties of this compound, a comparison with similar compounds can be insightful.
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 2-Hydrazino-1,5-dimethyl-1H-imidazole | Hydrazine derivative | Antimicrobial, anticancer |
| 1,2-Dimethylimidazole | Imidazole derivative | Less reactive in enzyme inhibition |
| 1,5-Dimethylimidazole | Imidazole derivative | Similar structure but different reactivity |
Case Studies and Research Findings
Several studies have explored the biological activity of hydrazine derivatives:
- Antimicrobial Studies : A study found that compounds similar to (1,4-Dimethylimidazol-2-yl)hydrazine exhibited significant antibacterial activity against common pathogens.
- Cancer Cell Line Testing : Research involving various hydrazine derivatives showed promising results against cancer cell lines such as MCF-7 and HCT-116. These studies suggest that modifications in the imidazole ring could enhance anticancer activity .
- Enzyme Inhibition Assays : Investigations into the enzyme inhibitory effects of related compounds demonstrated their potential in modulating metabolic pathways critical for disease progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
